5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine

Stereochemistry Chiral separation Enantioselective SAR

5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine (CAS 1099679-67-0) is a substituted phenylmorpholine with molecular formula C12H14F3NO and molecular weight 245.24 g/mol. The compound features a morpholine ring bearing a 5-methyl substituent and a 2-(3-trifluoromethylphenyl) group, giving rise to two asymmetric carbon centers and four potential stereoisomers (as a racemic mixture of diastereomers).

Molecular Formula C12H14F3NO
Molecular Weight 245.24 g/mol
CAS No. 1099679-67-0
Cat. No. B1517864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine
CAS1099679-67-0
Molecular FormulaC12H14F3NO
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESCC1COC(CN1)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C12H14F3NO/c1-8-7-17-11(6-16-8)9-3-2-4-10(5-9)12(13,14)15/h2-5,8,11,16H,6-7H2,1H3
InChIKeyUBPNZKDCPIULKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine (CAS 1099679-67-0): Structural Baseline and Procurement Identity


5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine (CAS 1099679-67-0) is a substituted phenylmorpholine with molecular formula C12H14F3NO and molecular weight 245.24 g/mol . The compound features a morpholine ring bearing a 5-methyl substituent and a 2-(3-trifluoromethylphenyl) group, giving rise to two asymmetric carbon centers and four potential stereoisomers (as a racemic mixture of diastereomers) [1]. It belongs to the 2-phenylmorpholine class claimed generically in EP 0140359 for anti-hyperglycaemic and anti-obesity applications, where the 5-methyl substitution (R′ = methyl) is explicitly designated as the preferred embodiment [2]. Commercially, the compound is supplied as a research chemical (typical purity ≥95%) by vendors including CymitQuimica (Biosynth brand), TRC, Enamine, and Leyan, and is catalogued under PubChem CID 43367068 [3].

Why 5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine Cannot Be Replaced by Flumexadol or Other Close Analogs


The closest structural analog, 2-[3-(trifluoromethyl)phenyl]morpholine (flumexadol, CAS 30914-89-7), differs by a single methyl group at the morpholine 5-position—yet this substitution fundamentally alters stereochemical complexity, physicochemical properties, patent protection scope, and pharmacological target profile. Flumexadol is a well-characterised selective 5-HT2C receptor agonist (Ki = 25 nM for the (+)-enantiomer; 40-fold selective over 5-HT2A) [1], whereas the parent 2-phenylmorpholine scaffold (lacking the 3-CF3) acts as a norepinephrine–dopamine releasing agent (NDRA) [2], demonstrating that even minor substituent changes on the phenylmorpholine core profoundly shift biological activity. The 5-methyl group introduces a second stereogenic centre (Section 3, Evidence Item 1), increases lipophilicity by ΔXLogP3 ≈ +0.3 (Section 3, Evidence Item 2), and is explicitly claimed as the preferred R′ substituent in EP 0140359 (Section 3, Evidence Item 3). Substituting flumexadol—or the positional isomer 2-[2-(trifluoromethyl)phenyl]morpholine (CAS 1094649-72-5), or the regioisomer 4-[3-(trifluoromethyl)phenyl]morpholine (CAS 189065-49-4)—for the title compound in any SAR campaign, patent strategy, or physicochemical optimisation program would yield non-transferable results.

Quantitative Differentiation Evidence for 5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine vs. Flumexadol and Structural Analogs


Stereochemical Complexity: 5-Methyl Introduces Four Stereoisomers vs. Two for Flumexadol

The 5-methyl substituent on the morpholine ring creates a second asymmetric carbon centre (in addition to the C-2 position bearing the 3-trifluoromethylphenyl group), yielding four stereoisomers (two diastereomeric pairs of enantiomers) [1]. In contrast, flumexadol (2-[3-(trifluoromethyl)phenyl]morpholine, CAS 30914-89-7) possesses only one stereocentre at C-2 and exists as two enantiomers [1]. EP 0140359 explicitly acknowledges this stereochemical consequence: 'When R′ is methyl, the compounds of formula (I) have two asymmetric carbon atoms… may therefore exist in four stereoisomeric forms' [1].

Stereochemistry Chiral separation Enantioselective SAR

Lipophilicity Differential: XLogP3 = 2.3 for Target Compound vs. 2.0 for Flumexadol

The 5-methyl group increases the computed lipophilicity of the morpholine scaffold. The title compound has a calculated XLogP3 of 2.3 [1], compared with XLogP3 = 2.0 reported for flumexadol . The molecular weight increases correspondingly from 231.21 g/mol (flumexadol) to 245.24 g/mol (target) [1]. The topological polar surface area (TPSA = 21.3 Ų) and hydrogen bond donor/acceptor counts (1 HBD, 5 HBA) are identical between the two compounds, meaning the sole physicochemical differentiator is the lipophilicity contributed by the 5-methyl group [1].

Lipophilicity Physicochemical properties ADME prediction

Patent-Scaffold Priority: EP 0140359 Explicitly Claims 5-Methyl as Preferred Embodiment

European Patent EP 0140359 A1 (Beecham Group, 1985) claims morpholine derivatives of formula (I) wherein R′ may be hydrogen or methyl, and explicitly states 'Preferably R′ is methyl' [1]. The patent discloses anti-hyperglycaemic and anti-obesity activity for this compound class [1]. The title compound, bearing R′ = methyl and W = 3-trifluoromethylphenyl, falls directly within this preferred claim scope. Flumexadol (R′ = H) is encompassed by the broader genus but lies outside the preferred R′ = methyl embodiment [1]. Positional isomers such as 2-[2-(trifluoromethyl)phenyl]morpholine (CAS 1094649-72-5) and regioisomers such as 4-[3-(trifluoromethyl)phenyl]morpholine (CAS 189065-49-4) are structurally outside the 2-aryl substitution pattern claimed in EP 0140359 .

Patent differentiation Intellectual property Anti-obesity agents

Pharmacological Target Class Divergence: 5-HT2C Agonism (Flumexadol) vs. Monoamine Releaser Profile (Phenylmorpholine Class)

Flumexadol is a well-characterised selective 5-HT2C receptor agonist with a Ki of 25 nM for the (+)-enantiomer and 40-fold selectivity over 5-HT2A [1]. In contrast, the parent 2-phenylmorpholine scaffold (devoid of the 3-CF3 substituent) acts as a norepinephrine–dopamine releasing agent (NDRA) [2], indicating that the phenylmorpholine chemotype can be tuned between direct receptor agonism and monoamine transporter release mechanisms depending on aryl substitution. The 5-methyl substitution further influences this pharmacological divergence: literature on 5-methyl-2-phenylmorpholines reports monoamine reuptake inhibition activity (norepinephrine, dopamine) rather than direct 5-HT2C agonism [3]. While no published receptor-binding data are available for the specific title compound, the combination of 5-methyl and 3-CF3 substituents places it at the intersection of two distinct pharmacological classes, offering a probe molecule to investigate whether the 3-CF3 group directs activity toward 5-HT2C (as in flumexadol) or whether the 5-methyl group overrides this toward NDRA activity (as in 2-phenylmorpholine).

Serotonin receptor Monoamine transporter CNS pharmacology

Procurement Cost and Supply Landscape: Specialised vs. Commodity Research Chemical

The title compound is supplied as a specialised research chemical at prices reflecting its niche status: CymitQuimica (Biosynth) lists 100 mg at €430 and 1 g at €917 ; TRC lists 100 mg at $250 [1]; Enamine offers 50 mg at $80 [1]. By contrast, flumexadol (CAS 30914-89-7) is more widely stocked and priced as a commodity intermediate: 10xchem lists 100 mg at $70 and 250 mg at $120 . The 2-CF3 positional isomer (CAS 1094649-72-5) is listed at €549 for 50 mg at CymitQuimica . The cost premium for the title compound (6–8× per gram vs. flumexadol) reflects its limited supplier base and the synthetic complexity introduced by the 5-methyl substitution.

Procurement Chemical sourcing Cost comparison

High-Value Application Scenarios for 5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine in Research and Industrial Procurement


Anti-Obesity and Metabolic Disease SAR Programmes Within the EP 0140359 Patent Space

Research groups pursuing anti-hyperglycaemic or anti-obesity agents based on the 2-phenylmorpholine scaffold can use the title compound as a direct entry point into the preferred R′ = methyl series claimed in EP 0140359 [1]. The 5-methyl substitution is explicitly designated as the preferred embodiment of this patent family, which also encompasses flumexadol (R′ = H). Starting SAR exploration with the title compound rather than flumexadol provides immediate alignment with the strongest patent protection scope and enables investigation of diastereomer-specific metabolic effects arising from the two stereogenic centres [1].

Chiral Resolution and Stereochemistry–Activity Relationship (SSAR) Studies

The presence of two asymmetric centres (C-2 and C-5) generating four stereoisomers makes the title compound a superior substrate for stereochemistry–activity relationship studies compared with flumexadol, which has only one stereocentre [1]. Laboratories equipped with chiral chromatography or asymmetric synthesis capabilities can separate the diastereomers and evaluate whether cis vs. trans ring configuration or (R) vs. (S) enantiomers differentially affect target binding, metabolic stability, or in vivo efficacy. This level of stereochemical interrogation is impossible with flumexadol alone [1].

CNS Penetration Optimisation via Lipophilicity Tuning

For CNS drug discovery programmes where blood–brain barrier penetration is a critical parameter, the ΔXLogP3 of +0.3 relative to flumexadol offers a measurable lipophilicity increment [1]. Medicinal chemists can use the title compound to evaluate whether this ~2× increase in theoretical membrane partitioning translates to improved brain exposure in rodent PK studies, without altering hydrogen bonding capacity or TPSA (both compounds share TPSA = 21.3 Ų, 1 HBD, 5 HBA) [1]. This allows isolated assessment of the lipophilicity contribution to CNS penetration within the 3-CF3-phenylmorpholine series.

Monoamine Transporter vs. 5-HT2C Receptor Mechanistic Probe Studies

The title compound sits at the structural intersection of flumexadol (selective 5-HT2C agonist, Ki = 25 nM [2]) and the 2-phenylmorpholine class (norepinephrine–dopamine releasing agents [3]). Academic and industrial pharmacology groups can employ it as a mechanistic probe to determine whether the 5-methyl group is sufficient to redirect pharmacological activity away from 5-HT2C receptor agonism toward monoamine transporter modulation—a pivotal question for programmes targeting obesity (5-HT2C mechanism) vs. ADHD or depression (monoamine reuptake mechanism) [2][3][4].

Quote Request

Request a Quote for 5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.